molecular formula C14H21N B14452404 1-Methyl-3-phenyl-3-propylpyrrolidine CAS No. 74332-84-6

1-Methyl-3-phenyl-3-propylpyrrolidine

Cat. No.: B14452404
CAS No.: 74332-84-6
M. Wt: 203.32 g/mol
InChI Key: KIOMVBQNULLWJJ-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-3-propylpyrrolidine is a chemical compound with the molecular formula C14H21N It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-3-propylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which allows for regio- and stereoselective formation of the pyrrolidine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-3-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen or phenyl groups.

    Substitution: Alkylated or arylated derivatives depending on the substituent used.

Scientific Research Applications

1-Methyl-3-phenyl-3-propylpyrrolidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that similar pyrrolidine compounds can bind to protein pockets, such as the podophyllotoxin pocket of gamma tubulin, which may underlie their biological activities . The compound’s effects are mediated through its ability to interact with and modulate the activity of these molecular targets.

Comparison with Similar Compounds

1-Methyl-3-phenyl-3-propylpyrrolidine can be compared with other pyrrolidine derivatives, such as:

  • 3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine
  • 3-(3-isopropoxyphenyl)-1-methyl-3-propylpyrrolidine
  • 1-methyl-2-phenyl-3-piperidinone

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for unique interactions with molecular targets, making it a valuable compound for research and development .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

74332-84-6

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-methyl-3-phenyl-3-propylpyrrolidine

InChI

InChI=1S/C14H21N/c1-3-9-14(10-11-15(2)12-14)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

KIOMVBQNULLWJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC=CC=C2

Origin of Product

United States

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